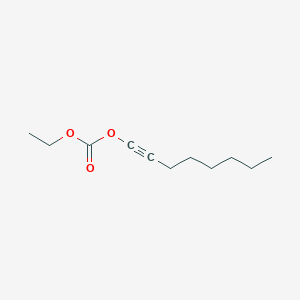

ethyl oct-1-ynyl carbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ethyl oct-1-ynyl carbonate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers

准备方法

Synthetic Routes and Reaction Conditions

ethyl oct-1-ynyl carbonate can be synthesized through the esterification reaction between carbonic acid and ethyl octynyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Carbonic acid+Ethyl octynyl alcohol→Carbonic acid, ethyl octynyl ester+Water

Industrial Production Methods

In an industrial setting, the production of carbonic acid, ethyl octynyl ester involves the use of large-scale reactors where the reactants are heated in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the by-products and unreacted starting materials. The purified ester is collected and further processed for various applications.

化学反应分析

Nucleophilic Conjugate Additions to the Activated Alkyne

The terminal alkyne in ethyl oct-1-ynyl carbonate is conjugated to the carbonyl group of the carbonate, rendering it highly reactive toward nucleophiles. This activation facilitates 1,4-conjugate additions (Michael additions) with soft nucleophiles such as thiols or amines .

Key Findings:

-

Thiol-Yne Reactions: Thiols (e.g., p-toluenethiol) add to the β-carbon of the alkyne, forming E- or Z-configured vinyl sulfides. The stereochemical outcome depends on reaction conditions:

-

Amine Additions: Primary amines (e.g., benzylamine) yield enamine derivatives. The reaction typically proceeds under mild conditions (25–50°C) in aprotic solvents like THF .

Mechanism:

-

Nucleophilic attack at the β-carbon of the alkyne.

-

Proton transfer to form a stabilized enolate intermediate.

Transesterification of the Carbonate Group

The ethoxycarbonyl group undergoes transesterification with alcohols in the presence of acid or base catalysts, producing alternative carbonate esters .

Experimental Conditions:

-

Catalysts: K₂CO₃ or g-C₃N₄ (graphitic carbon nitride) enhance reaction efficiency .

-

Solvents: Supercritical CO₂ improves miscibility and reaction rates .

-

Example Reaction:

C11H18O3+ROHK2CO3R O CO O C8H13 C+EtOHYields depend on steric and electronic effects of the alcohol (R-OH) .

Hydrolysis Reactions

The carbonate ester hydrolyzes under acidic or basic conditions to yield oct-1-ynol and carbon dioxide .

Pathways:

-

Acidic Hydrolysis:

C11H18O3+H2OH+HO C8H13 C+CO2+EtOH -

Basic Hydrolysis (Saponification):

C11H18O3+OH−→HO C8H13 C+CO32−+EtOH

Reaction rates are pH-dependent, with faster kinetics under strong alkaline conditions .

Cycloaddition Reactions

While not directly observed for this compound, analogous activated alkynes participate in [2+2] or Diels-Alder cycloadditions. For example:

-

With Electron-Deficient Dienophiles: The alkyne may act as a dienophile in inverse-electron-demand Diels-Alder reactions .

Oxidation and Reduction

科学研究应用

Organic Synthesis

Ethyl oct-1-ynyl carbonate is widely utilized as a reagent in organic synthesis. It serves as a versatile building block for introducing ester functionalities into various organic molecules, facilitating the development of complex chemical structures.

Biological Studies

Research has indicated that this compound may exhibit biological activity. Studies are ongoing to explore its interactions with enzymes and other biological targets, which could lead to potential therapeutic applications.

Drug Delivery Systems

The compound's ability to form stable esters with pharmaceutical compounds positions it as a candidate for drug delivery systems. Its unique chemical properties may enhance the solubility and bioavailability of drugs.

Industrial Applications

In the industrial sector, this compound is employed in the production of fragrances and flavors due to its pleasant aroma. It is also used in the synthesis of fine chemicals, contributing to various manufacturing processes.

Case Study 1: Drug Delivery Research

Recent studies have focused on modifying this compound to enhance its compatibility with various drug molecules. Researchers have demonstrated that esters derived from this compound can improve drug solubility and stability in physiological conditions.

Case Study 2: Industrial Fragrance Development

A fragrance company utilized this compound in creating a new line of perfumes. The compound's unique scent profile contributed significantly to the final product's aroma, showcasing its potential in the fragrance industry.

作用机制

The mechanism of action of carbonic acid, ethyl octynyl ester involves its interaction with nucleophiles, leading to the formation of various products through nucleophilic acyl substitution reactions. The ester group is susceptible to attack by nucleophiles, resulting in the cleavage of the ester bond and the formation of new compounds. This mechanism is commonly observed in hydrolysis, reduction, and substitution reactions.

相似化合物的比较

Similar Compounds

Ethyl acetate: A simple ester with similar reactivity but different physical properties.

Methyl butanoate: Another ester with a pleasant aroma, commonly found in fruits.

Propyl ethanoate: An ester with similar chemical properties but different applications.

Uniqueness

ethyl oct-1-ynyl carbonate is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable esters with different compounds makes it valuable in research and industrial applications.

属性

CAS 编号 |

1322-12-9 |

|---|---|

分子式 |

C11H18O3 |

分子量 |

198.26 g/mol |

IUPAC 名称 |

ethyl oct-1-ynyl carbonate |

InChI |

InChI=1S/C11H18O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h3-8H2,1-2H3 |

InChI 键 |

PYEYQVUFMQXYGR-UHFFFAOYSA-N |

SMILES |

CCCCCCC#COC(=O)OCC |

规范 SMILES |

CCCCCCC#COC(=O)OCC |

Key on ui other cas no. |

1322-12-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。